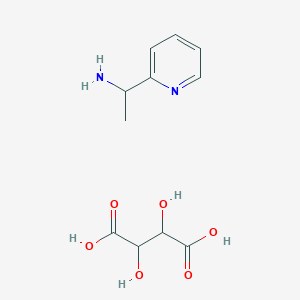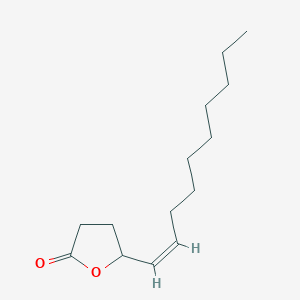![molecular formula C20H20ClN3O5S B14805081 (2E)-3-(2-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14805081.png)
(2E)-3-(2-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}acrylamide is a complex organic compound that features a chlorophenyl group, a trimethoxybenzoyl group, and a hydrazinocarbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}acrylamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, undergoes acylation with 3,4,5-trimethoxybenzoyl chloride to form the intermediate 3-(2-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)amine.
Hydrazine Addition: The intermediate is then reacted with hydrazine hydrate to introduce the hydrazino group, forming 3-(2-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)hydrazine.
Thioamide Formation: The final step involves the reaction of the hydrazine derivative with carbon disulfide and an appropriate base to form the thioamide group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}acrylamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors or signaling pathways, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
2-chlorophenyl derivatives: Compounds like 2-chlorophenylamine and 2-chlorophenylacetic acid.
Trimethoxybenzoyl derivatives: Compounds such as 3,4,5-trimethoxybenzoyl chloride and 3,4,5-trimethoxybenzoic acid.
Uniqueness
3-(2-chlorophenyl)-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}acrylamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorophenyl and trimethoxybenzoyl groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C20H20ClN3O5S |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C20H20ClN3O5S/c1-27-15-10-13(11-16(28-2)18(15)29-3)19(26)23-24-20(30)22-17(25)9-8-12-6-4-5-7-14(12)21/h4-11H,1-3H3,(H,23,26)(H2,22,24,25,30)/b9-8+ |
InChI Key |
HIJFBNFROQXKQU-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


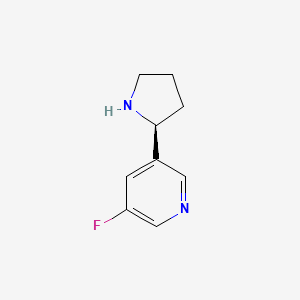
![N-[(E)-(3-chlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14805010.png)

![Butanoic acid, 3-[4-(4-methoxyphenyl)-2-thiazolylhydrazono]-, ethyl ester](/img/structure/B14805028.png)
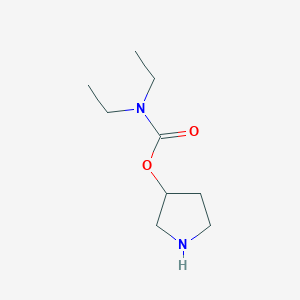
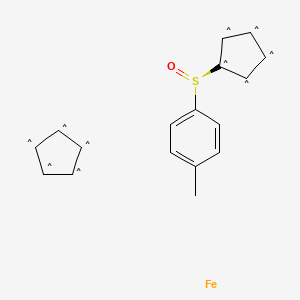
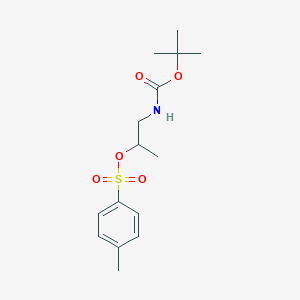

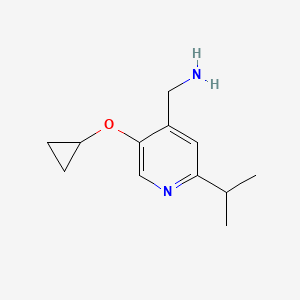
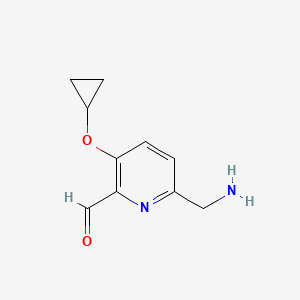
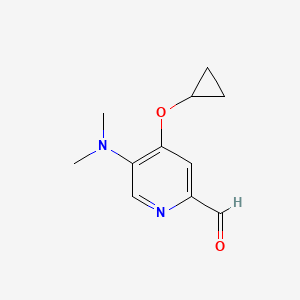
![[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14805074.png)
